molecular formula C20H28N2O4 B2964126 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane CAS No. 147610-86-4

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane

Cat. No.: B2964126
CAS No.: 147610-86-4
M. Wt: 360.454
InChI Key: UPDBESNSYKELHD-UHFFFAOYSA-N
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Description

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which are commonly used in organic synthesis to protect functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the protective groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Protective Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using standard protection techniques, such as the reaction with benzyl chloroformate and tert-butyl chloroformate, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove protective groups or modify the spirocyclic core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of protective groups, yielding the free amine.

Scientific Research Applications

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The protective groups can be selectively removed under specific conditions, allowing for controlled release of the active compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
  • tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, which provide versatility in synthetic applications. The spirocyclic structure also imparts unique chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-16-13-20(16)9-11-22(12-10-20)18(24)25-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDBESNSYKELHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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